molecular formula C9H15F2NO B12993173 4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane

4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane

Cat. No.: B12993173
M. Wt: 191.22 g/mol
InChI Key: XVLDITWIPBVELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane involves several steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. For instance, in the synthesis of 9-(4-tert-butylbenzyl)-4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane, ketone 5 is used as the starting compound, and diethylaminosulfur trifluoride (DAST) is employed as the fluorinating reagent .

Scientific Research Applications

This compound has a wide range of scientific research applications. It has been studied for its antituberculosis activity, particularly as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . The unique structural features of 4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane make it a promising candidate for the development of new antituberculosis drugs. Additionally, spirocyclic compounds like this one are used in the design of agonists for the free fatty acid receptor FFA1, inhibitors of soluble epoxide hydrolase (sEH), and various antibacterial agents .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-oxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . The inhibition of MmpL3 protein leads to the disruption of the bacterial cell wall synthesis, ultimately resulting in the death of the bacteria.

Properties

Molecular Formula

C9H15F2NO

Molecular Weight

191.22 g/mol

IUPAC Name

4,4-difluoro-1-oxa-9-azaspiro[5.5]undecane

InChI

InChI=1S/C9H15F2NO/c10-9(11)3-6-13-8(7-9)1-4-12-5-2-8/h12H,1-7H2

InChI Key

XVLDITWIPBVELZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CCO2)(F)F

Origin of Product

United States

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